molecular formula C5H8N2O2 B15200918 5-(2-Aminoethyl)isoxazol-3(2H)-one

5-(2-Aminoethyl)isoxazol-3(2H)-one

Cat. No.: B15200918
M. Wt: 128.13 g/mol
InChI Key: BBXKZVVSSHFHRQ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)isoxazol-3(2H)-one is a chemical compound with a unique structure that includes an isoxazole ring substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)isoxazol-3(2H)-one typically involves the reaction of isoxazole derivatives with aminoethyl groups under controlled conditions. One common method includes the use of 3-(2-aminoethyl)-isoxazole as a starting material . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted isoxazole compounds .

Scientific Research Applications

5-(2-Aminoethyl)isoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, potentially modulating their activity. The isoxazole ring may also play a role in stabilizing the compound and facilitating its interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the isoxazole ring and the aminoethyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

5-(2-aminoethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C5H8N2O2/c6-2-1-4-3-5(8)7-9-4/h3H,1-2,6H2,(H,7,8)

InChI Key

BBXKZVVSSHFHRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(ONC1=O)CCN

Origin of Product

United States

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